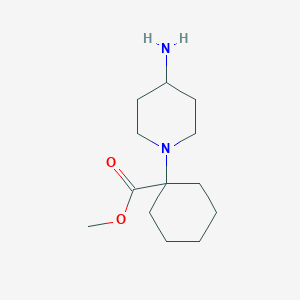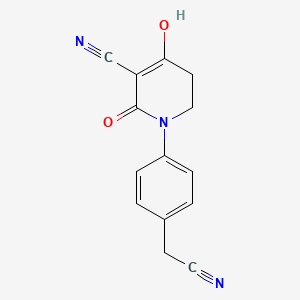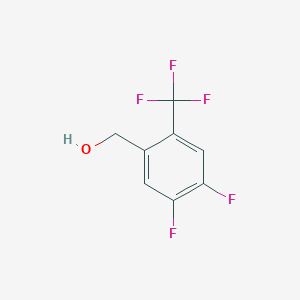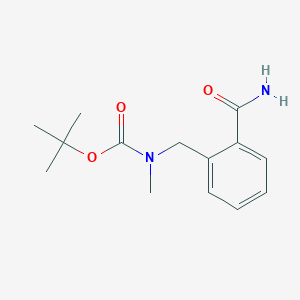
tert-Butyl 2-carbamoylbenzyl(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-carbamoylbenzyl(methyl)carbamate: is an organic compound that features a tert-butyl group, a carbamoyl group, and a benzyl group attached to a methylcarbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-carbamoylbenzyl(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 2-carbamoylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: tert-Butyl carbamate is dissolved in an appropriate solvent like dichloromethane. To this solution, 2-carbamoylbenzyl chloride is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl 2-carbamoylbenzyl(methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the benzyl and carbamate groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Substituted carbamates and benzyl derivatives.
科学研究应用
Chemistry
In chemistry, tert-Butyl 2-carbamoylbenzyl(methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors and other biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties, making it a versatile scaffold for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
作用机制
The mechanism of action of tert-Butyl 2-carbamoylbenzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl and tert-butyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- 2-Carbamoylbenzyl chloride
Uniqueness
tert-Butyl 2-carbamoylbenzyl(methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its structure allows for versatile modifications, enhancing its utility in various fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for innovative solutions in chemistry, biology, medicine, and industry.
属性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
tert-butyl N-[(2-carbamoylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16(4)9-10-7-5-6-8-11(10)12(15)17/h5-8H,9H2,1-4H3,(H2,15,17) |
InChI 键 |
IGIXLVVBDZMCIV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


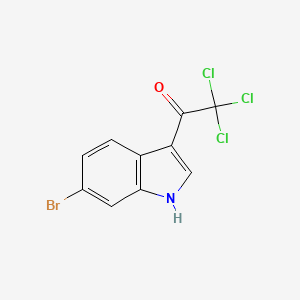

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B13088706.png)
![(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13088707.png)
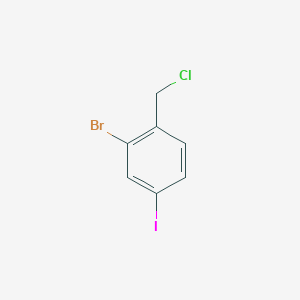
![Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B13088713.png)
![4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
![5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one](/img/structure/B13088721.png)
![Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13088725.png)
